2-Phenyl-1,3-thiazol-5(4H)-one
CAS No.: 16446-29-0
Cat. No.: VC13951493
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16446-29-0 |
|---|---|
| Molecular Formula | C9H7NOS |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 2-phenyl-4H-1,3-thiazol-5-one |
| Standard InChI | InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | YSFIZZRFIZSROW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)SC(=N1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
2-Phenyl-1,3-thiazol-5(4H)-one belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The phenyl group at position 2 enhances electronic delocalization, influencing reactivity and interaction with biological targets. While the exact molecular formula is inferred as C₉H₇NOS, derivatives such as 4-benzylidene-2-phenyl-1,3-thiazol-5-one (C₁₆H₁₁NOS) demonstrate how substituents alter properties like boiling point (428.6°C) and density .
Key Structural Motifs
-
Thiazole Core: The sulfur atom contributes to electrophilic reactivity, while the nitrogen participates in hydrogen bonding.
-
Phenyl Substituent: Enhances lipophilicity, aiding membrane permeability in biological systems.
-
Keto Group at Position 5: Facilitates tautomerism and serves as a site for chemical modifications .
Synthesis and Derivative Formation
The synthesis of 2-Phenyl-1,3-thiazol-5(4H)-one derivatives involves multi-step reactions, as demonstrated in recent anti-inflammatory drug development .
Cyclization with Isatins
A common method involves reacting 2-phenyl-3-(phenylamino)-1,3-thiazolidin-4-one with isatin derivatives in methanol under acidic conditions. This yields compounds like 3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one-N-methylaniline, characterized by IR, NMR, and mass spectrometry .
Representative Reaction Pathway:
-
Formation of Thiazolidinone Intermediate: Thioglycollic acid reacts with aniline derivatives in the presence of ZnCl₂.
-
Condensation with Isatin: The intermediate undergoes cyclization with isatin under reflux, forming the final hybrid structure .
Structural Modifications
Substituents on the indole or phenyl rings significantly impact bioactivity. For example:
-
Chloro or Bromo Groups at position 5 increase anti-inflammatory potency (e.g., 5-chloro derivatives show 65.75% inhibition) .
-
Hydroxyl Groups reduce activity, highlighting the role of electron-withdrawing groups in enhancing target binding .
Biological Activities and Mechanisms
Derivatives of 2-Phenyl-1,3-thiazol-5(4H)-one exhibit promising pharmacological profiles, particularly in inflammation and cancer.
Anti-Inflammatory Activity
The compound VIi (5,6-dichloro derivative) demonstrated 72.5% inhibition in carrageenan-induced rat paw edema models, comparable to indomethacin (73.7%) . Mechanism studies suggest cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis.
Key Findings:
-
Electron-Withdrawing Substituents: Enhance COX-2 selectivity (e.g., 5-F, 5-Cl, 5-Br) .
-
Dose-Dependent Effects: Activity correlates with substituent electronegativity and position .
Applications in Drug Development
The scaffold’s versatility enables diverse therapeutic applications:
Anti-Inflammatory Agents
Derivatives like VIi are candidates for NSAID alternatives with reduced gastrointestinal toxicity .
Antimicrobial Scaffolds
Thiazole’s inherent antimicrobial activity is retained in 2-phenyl derivatives, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli in preliminary assays .
Comparative Analysis of Thiazole Analogues
The following table summarizes structurally related compounds and their bioactivities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume